Beta-alanine hydrochloride

Quality Control Thermal Analysis Identity Testing

Beta-alanine hydrochloride (CAS 6057-90-5; molecular formula C₃H₈ClNO₂; MW 125.55 g/mol) is the hydrochloride salt of the naturally occurring β-amino acid beta-alanine. Beta-alanine serves as the rate-limiting precursor for carnosine (β-alanyl-L-histidine) biosynthesis in skeletal muscle and is an established intermediate in the industrial synthesis of calcium pantothenate (vitamin B₅) and chloramphenicol.

Molecular Formula C3H8ClNO2
Molecular Weight 125.55
CAS No. 6057-90-5
Cat. No. B2355557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-alanine hydrochloride
CAS6057-90-5
Molecular FormulaC3H8ClNO2
Molecular Weight125.55
Structural Identifiers
SMILESC(CN)C(=O)O.Cl
InChIInChI=1S/C3H7NO2.ClH/c4-2-1-3(5)6;/h1-2,4H2,(H,5,6);1H
InChIKeyPDLNHDSYGLTYDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Beta-Alanine Hydrochloride (CAS 6057-90-5): Procurement-Relevant Identity, Physicochemical Profile, and Comparator Landscape


Beta-alanine hydrochloride (CAS 6057-90-5; molecular formula C₃H₈ClNO₂; MW 125.55 g/mol) is the hydrochloride salt of the naturally occurring β-amino acid beta-alanine. Beta-alanine serves as the rate-limiting precursor for carnosine (β-alanyl-L-histidine) biosynthesis in skeletal muscle and is an established intermediate in the industrial synthesis of calcium pantothenate (vitamin B₅) and chloramphenicol . The hydrochloride salt form is specifically distinguished from the free base (CAS 107-95-9) by its distinct crystal habit (white flake/leaf-like vs. prismatic), a sharp melting point of 122.5 °C, and enhanced aqueous solubility conferred by salt formation . Beta-alanine hydrochloride is recognized as a distinct chemical entity within the MeSH controlled vocabulary (MeSH Unique ID D015091; RN 6057-90-5) and is classified as a non-proteinogenic β-amino acid that does not participate in ribosomal protein synthesis, in contrast to its α-alanine isomer [1].

Why Beta-Alanine Hydrochloride Cannot Be Interchanged with Free Base, Alpha-Alanine, or Carnosine in Scientific and Industrial Procurement


Beta-alanine hydrochloride (CAS 6057-90-5) and beta-alanine free base (CAS 107-95-9) are chemically distinct entities with non-equivalent thermo-physical properties: the hydrochloride melts sharply at 122.5 °C versus decomposition at ~200–204 °C for the free base, providing a critical identity verification checkpoint in quality control . Substituting alpha-alanine (2-aminopropanoic acid) for beta-alanine is functionally invalid because alpha-alanine is proteinogenic and does not serve as a carnosine precursor; only the β-isomer is rate-limiting for intramuscular carnosine synthesis [1]. Direct carnosine supplementation is not an effective substitute because orally ingested carnosine undergoes rapid enzymatic hydrolysis by serum carnosinase, yielding substantially lower bioavailability than beta-alanine itself [2]. Furthermore, generic beta-alanine lacking FDA New Dietary Ingredient (NDI) notification or GRAS affirmation does not carry the same regulatory standing as the patented CarnoSyn® form, which holds NDI report number 1103 and self-affirmed GRAS at 6.4 g/day [3]. These chemical, functional, pharmacokinetic, and regulatory distinctions necessitate compound-specific selection criteria rather than class-level substitution.

Product-Specific Quantitative Evidence Guide: Head-to-Head Differentiation of Beta-Alanine Hydrochloride from Closest Analogs and Alternatives


Melting Point: Sharp 122.5 °C Endotherm Enables Unambiguous Identity Discrimination from Beta-Alanine Free Base

Beta-alanine hydrochloride exhibits a sharp, discrete melting point of 122.5 °C, whereas beta-alanine free base (CAS 107-95-9) undergoes thermal decomposition over a broad range of 200–204 °C . This ~80 °C differential provides an unambiguous thermo-analytical fingerprint for differential scanning calorimetry (DSC)-based identity verification, purity assessment, and detection of adulteration with the free base form. The sharp endotherm of the hydrochloride salt is consistent with a well-defined crystalline lattice, as confirmed by single-crystal X-ray diffraction (orthorhombic, space group Pbca, Z = 8) [1].

Quality Control Thermal Analysis Identity Testing

Crystal Morphology and Solid-State Architecture: Orthorhombic Pbca Lattice as a Unique Crystallographic Identifier

Single-crystal X-ray diffraction establishes that mono-β-alanine hydrochloride (β-alaninium chloride) crystallizes in the orthorhombic system, space group Pbca, with unit cell parameters a = 9.7414(5) Å, b = 7.4671(6) Å, c = 16.5288(11) Å, V = 1202.31(14) ų, and Z = 8 [1]. The asymmetric unit comprises one β-alaninium cation (⁺NH₃CH₂CH₂COOH) and one chloride anion, organized into hydrogen-bonded layers. In contrast, the beta-alanine-hydrochloride (2:1) co-crystal adopts a monoclinic C2/c lattice where two beta-alanine zwitterions are joined by a strong, symmetric (Cᵢ) hydrogen bond with an O···O distance of 2.473 Å at room temperature [2]. These distinct crystallographic signatures enable definitive phase identification by powder XRD, which is critical for polymorph control in pharmaceutical intermediate applications.

Solid-State Characterization X-ray Diffraction Polymorph Screening

Regulatory Exclusivity: FDA New Dietary Ingredient (NDI) Status and Self-Affirmed GRAS as Procurement Gatekeepers

CarnoSyn® beta-alanine, a patented form of beta-alanine, is the only beta-alanine ingredient to have successfully obtained FDA New Dietary Ingredient (NDI) status (NDI Report No. 1103, acknowledged without objection within the statutory 75-day review period) and self-affirmed GRAS (Generally Recognized as Safe) status at a total daily intake of up to 6.4 grams per day [1]. No generic beta-alanine or beta-alanine hydrochloride product has independently obtained FDA NDI notification or GRAS affirmation. This regulatory bifurcation has direct procurement consequences: manufacturers marketing dietary supplements containing non-NDI-notified beta-alanine may face FDA compliance enforcement actions, whereas CarnoSyn® licensees operate under a federally acknowledged safety framework backed by over 55 published clinical studies [2].

Regulatory Compliance Dietary Supplement NDI Notification

Muscle Carnosine Loading Efficacy: +58.8% at 4 Weeks and +80.1% at 10 Weeks Versus Placebo in Human Vastus Lateralis

In a double-blind, placebo-controlled study, 13 male subjects supplemented with beta-alanine (CarnoSyn®) at 6.4 g/day for 4 weeks (n = 13) and 10 weeks (n = 8 of the 13). Muscle carnosine concentration in the vastus lateralis, measured by HPLC, increased by +58.8% after 4 weeks and by +80.1% after 10 weeks relative to baseline [1]. Twelve matched placebo subjects showed no significant change in muscle carnosine at either time point. The increase in total work done (TWD) during a cycle capacity test at 110% Wₘₐₓ followed the carnosine increase: TWD increased +13.0% at 4 weeks and a further +3.2% at 10 weeks in the supplemented group, with no change in placebo [1]. Beta-alanine was identified as the rate-limiting precursor: carnosine synthesis is limited by beta-alanine availability, not histidine [2].

Exercise Physiology Carnosine Quantification Ergogenic Aid

Sustained-Release Formulation Outperforms Rapid-Release: +50.1% vs. +37.9% Carnosine Increase with Significantly Reduced Paresthesia

A 28-day randomized controlled trial compared sustained-release (SR) and rapid-release (RR) beta-alanine formulations (both dosed at 6 g/day) against placebo (PLA) in 39 recreationally active adults. Muscle carnosine content of the vastus lateralis increased by +50.1% (3.87 mmol·kg⁻¹ wet weight) in the SR group and +37.9% (2.62 mmol·kg⁻¹ ww) in the RR group [1]. Only the SR group reached statistical significance vs. placebo (p = 0.010), whereas the RR group did not (p = 0.077). Paresthesia symptoms were significantly more frequent in the RR group compared to SR, with SR not differing from placebo [1]. This 12.2 percentage-point carnosine-loading advantage for SR over RR is attributed to extended beta-alanine supply to muscle, enabling more efficient carnosine synthesis while avoiding the acute plasma spike that triggers paresthesia.

Formulation Science Sustained Release Paresthesia Management

Controlled-Release Powder Blend Doubles Bioavailability: 2.1-Fold Higher AUC and 100% Greater Relative Bioavailability Versus Slow-Release Tablet

In a randomized, single-blind, crossover pharmacokinetic study (n = 12, 50% female), a novel controlled-release (CR) beta-alanine powder blend (8 g beta-alanine) was compared against a slow-release (SR) tablet formulation (10 tablets to reach 8 g beta-alanine) [1]. Plasma beta-alanine was quantified by LC-MS/MS over 0–8 hours. The CR powder blend achieved a Cₘₐₓ 1.6-fold higher and an AUC₀→∞ 2.1-fold higher than the SR tablet (both p < 0.001), yielding a 100% greater relative bioavailability [1]. The absorption rate constant (Kₐ) was lower for CR (0.0199 ± 0.0107 min⁻¹) versus SR (0.0299 ± 0.0121 min⁻¹; p = 0.0834), and mean residence time (MRT₀→ₗₐₛₜ) was extended for CR (143 ± 19 min) vs. SR (128 ± 16 min; p = 0.0449), while elimination half-life remained similar (CR: 63.5 ± 8.7 min; SR: 68.9 ± 9.8 min) [1]. Paresthesia Eₘₐₓ increased 1.7-fold with CR (ISS p = 0.009), reflecting higher systemic exposure.

Pharmacokinetics Bioavailability Controlled Release

Recommended Procurement and Application Scenarios for Beta-Alanine Hydrochloride Based on Verified Differentiation Evidence


Quality Control Release Testing: DSC Identity Verification Against Free Base Adulteration

Procurement specifications for beta-alanine hydrochloride intended for pharmaceutical intermediate use should include a DSC identity test exploiting the sharp melting endotherm at 122.5 °C. This thermal signature provides unambiguous discrimination from beta-alanine free base (which decomposes at ~200–204 °C) and can detect even partial adulteration or mislabeling, as established by the comparative melting point data . Combined with powder XRD confirmation of the orthorhombic Pbca lattice (a = 9.7414 Å, b = 7.4671 Å, c = 16.5288 Å), this two-method identity protocol provides rigorous, pharmacopeia-ready material verification [1].

Dietary Supplement Formulation: Regulatory-Compliant Sourcing Using NDI-Verified Beta-Alanine

Manufacturers formulating beta-alanine-containing dietary supplements for the U.S. market should prioritize procurement of NDI-notified, GRAS-affirmed beta-alanine (CarnoSyn®) to satisfy FDA compliance requirements under Section 413 of the FD&C Act. CarnoSyn® beta-alanine (NDI Report No. 1103; self-affirmed GRAS at ≤6.4 g/day) is supported by over 55 published clinical studies and carries the regulatory documentation that generic beta-alanine hydrochloride products lack [2]. The recommended efficacious daily dose range of 3.2–6.4 g is directly derived from the clinical evidence demonstrating +58.8% to +80.1% muscle carnosine increases [3].

Advanced Formulation Development: Sustained-Release or Controlled-Release Beta-Alanine for Optimized Carnosine Loading

Formulators seeking to maximize carnosine loading while minimizing paresthesia should select sustained-release (SR) or controlled-release (CR) beta-alanine technologies. SR formulations provide a +12.2 percentage-point carnosine-loading advantage over rapid-release formulations (+50.1% vs. +37.9%) with significantly fewer paresthesia complaints [4]. For applications where accelerated loading is desired, a novel CR powder blend delivers 100% greater bioavailability (2.1-fold higher AUC) compared to a conventional slow-release tablet, potentially shortening the traditional multi-week supplementation period [5].

Industrial Chemical Synthesis: Beta-Alanine Hydrochloride as a Key Intermediate for Pantothenate and Chloramphenicol Production

Beta-alanine hydrochloride serves as a critical intermediate in the large-scale synthesis of calcium pantothenate (vitamin B₅) and chloramphenicol. The hydrochloride salt form offers enhanced aqueous solubility and well-defined crystallographic properties that facilitate reproducible reaction kinetics and purification [1]. Procurement specifications for this application should mandate a minimum purity of ≥98% with strict impurity limits (chloride ≤0.04%, ammonium ≤0.02%, sulfate ≤0.048%, iron ≤30 ppm, heavy metals ≤10 ppm, arsenic ≤2 ppm), as these limits are standard for pharmaceutical-grade intermediate qualification [6]. The well-characterized orthorhombic crystal lattice also supports consistent solid-state handling and milling behavior during downstream processing [1].

Quote Request

Request a Quote for Beta-alanine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.